Aderamastat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18N2O4S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C21H18N2O4S/c1-13-3-2-4-14(11-13)12-27-15-5-7-16(8-6-15)28-17-9-10-26-19(17)18-20(24)23-21(25)22-18/h2-11,18H,12H2,1H3,(H2,22,23,24,25) |

InChI Key |

CXEKSVVDMIAMLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aderamastat: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aderamastat (also known as FP-025) is a potent and selective, orally bioavailable small molecule inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key mediator in inflammatory and fibrotic diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, compiled from publicly available scientific literature and patent documents. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting MMP-12.

Chemical Structure and Properties

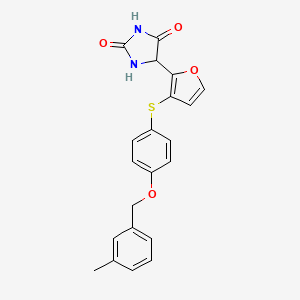

This compound is a heterocyclic compound with a molecular formula of C₂₁H₁₈N₂O₄S and a molecular weight of 394.45 g/mol . Its chemical structure is characterized by a central furan ring linked to a hydantoin moiety and a substituted phenylthio group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |

| SMILES | Cc1cccc(c1)COc2ccc(cc2)Sc3ccoc3C4C(=O)NC(=O)N4 |

| InChIKey | CXEKSVVDMIAMLF-UHFFFAOYSA-N |

| CAS Number | 877176-23-3 |

| Molecular Formula | C₂₁H₁₈N₂O₄S |

| Molecular Weight | 394.45 g/mol |

Source: PubChem CID 67177374

Synthesis Pathway

The synthesis of this compound can be accomplished through a multi-step process as outlined in patent literature. The key steps involve the formation of the substituted thiophenol, followed by its reaction with a furan derivative, and subsequent construction of the hydantoin ring.

A plausible synthetic route is depicted below:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols based on standard organic chemistry methodologies and information inferred from patent literature. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

Step 1: Synthesis of 4-((3-Methylbenzyl)oxy)thiophenol (Intermediate A)

To a solution of 4-hydroxythiophenol in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 3-methylbenzyl chloride. The reaction mixture is then heated to reflux and monitored by TLC until completion. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield 4-((3-methylbenzyl)oxy)thiophenol.

Step 2: Synthesis of 3-Bromofuran-2-carbaldehyde (Intermediate B)

Furan-2-carbaldehyde is dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0°C, and a solution of bromine in the same solvent is added dropwise while maintaining the temperature. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-bromofuran-2-carbaldehyde, which may be used in the next step without further purification.

Step 3: Synthesis of 3-((4-((3-Methylbenzyl)oxy)phenyl)thio)furan-2-carbaldehyde (Intermediate C)

Intermediate A and Intermediate B are dissolved in a polar aprotic solvent such as DMF. A base, for example, potassium carbonate, is added, and the reaction mixture is stirred at an elevated temperature. The progress of the reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired aldehyde.

Step 4: Synthesis of this compound

To a solution of Intermediate C in a mixture of ethanol and water, potassium cyanide and ammonium carbonate are added. The reaction vessel is sealed and heated. The reaction is monitored for the formation of the hydantoin ring. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to give this compound. Further purification can be achieved by recrystallization.

Biological Activity and Quantitative Data

This compound is a highly selective inhibitor of MMP-12. The inhibitory activity of this compound and its selectivity over other matrix metalloproteinases are crucial for its therapeutic potential and safety profile.

Table 2: In Vitro Inhibitory Activity of this compound against various MMPs

| MMP Subtype | IC₅₀ (nM) |

| MMP-12 | Data not publicly available |

| MMP-1 | Data not publicly available |

| MMP-2 | Reported to have 90-fold selectivity for MMP-12 over MMP-2 |

| MMP-3 | Data not publicly available |

| MMP-7 | Data not publicly available |

| MMP-8 | Data not publicly available |

| MMP-9 | Data not publicly available |

| MMP-13 | Data not publicly available |

| MMP-14 | Data not publicly available |

Note: Specific IC₅₀ values are not consistently reported in publicly accessible literature. The available information highlights its high selectivity for MMP-12.

MMP-12 Inhibition Assay Protocol

A generic protocol for assessing the inhibitory activity of compounds against MMP-12 is provided below. This is a representative method, and specific details may vary between laboratories.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant MMP-12.

Materials:

-

Human recombinant catalytic domain of MMP-12

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (MMP-12 with substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

Add the human recombinant MMP-12 to all wells except the negative control.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over time using a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for MMP-12 inhibition assay.

Pharmacokinetic Properties

Pharmacokinetic data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical and clinical studies have provided insights into the pharmacokinetic profile of this compound.

Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Route | Species | Value |

| Tₘₐₓ (h) | Oral | Mouse | Data not publicly available |

| Cₘₐₓ (ng/mL) | Oral | Mouse | Data not publicly available |

| AUC (ng·h/mL) | Oral | Mouse | Data not publicly available |

| t₁/₂ (h) | Oral | Mouse | Data not publicly available |

| Bioavailability (%) | Oral | Mouse | Data not publicly available |

Conclusion

This compound is a promising selective MMP-12 inhibitor with a well-defined chemical structure. The synthesis of this molecule involves a convergent strategy, combining key intermediates to construct the final complex structure. Its high selectivity for MMP-12 suggests a favorable therapeutic window for the treatment of various inflammatory and fibrotic diseases. Further disclosure of detailed quantitative biological and pharmacokinetic data will be crucial for its continued development and clinical translation. This guide provides a foundational understanding for researchers in the field of MMP-12 inhibition.

The Unfolding Story of Aderamastat (FP-025): A Selective MMP-12 Inhibitor for Immuno-Fibrotic Diseases

An In-depth Technical Guide on the Discovery and Development of a Novel Therapeutic Agent

Executive Summary

Aderamastat (FP-025) is a novel, orally active, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12) developed by Foresee Pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of FP-025 for the treatment of inflammatory and fibrotic diseases, with a primary focus on allergic asthma. The document details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the underlying scientific rationale and developmental workflow.

Introduction: The Rationale for Targeting MMP-12

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by activated macrophages. It plays a crucial role in extracellular matrix remodeling.[1][2] Elevated levels of MMP-12 are implicated in the pathogenesis of various inflammatory and fibrotic diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2][3] In the context of allergic asthma, MMP-12 contributes to airway inflammation, hyperresponsiveness, and tissue remodeling.[4][5] Its activity is associated with the accumulation of inflammatory cells such as eosinophils and neutrophils in the airways.[5] The development of a selective MMP-12 inhibitor like this compound (FP-025) represents a targeted therapeutic strategy to modulate these pathological processes.[4]

Discovery and Preclinical Development

Compound Discovery and Optimization

While specific details regarding the initial discovery and lead optimization of FP-025 are proprietary to Foresee Pharmaceuticals, the development of a highly selective, non-hydroxamate inhibitor of MMP-12 was a key objective.[4] FP-025 exhibits 90-fold selectivity for MMP-12 over its closest family member, MMP-2, and two to three orders of magnitude selectivity over seven other MMPs, highlighting its targeted mechanism of action.[4]

Preclinical Efficacy in a Murine Model of Allergic Asthma

The efficacy of FP-025 was evaluated in a house dust mite (HDM)-sensitized mouse model of allergic asthma.[4][5]

C57BL/6J mice were sensitized with intranasal administration of house dust mite (HDM) extract. Following sensitization, mice were treated daily for seven days with oral doses of FP-025 (ranging from 10-100 mg/kg) or intraperitoneal prednisone (5 mg/kg) as a positive control.[4][5] Airway hyperresponsiveness (AHR), bronchoalveolar lavage (BAL) fluid cell counts, lung histopathology, and MMP-12 expression were assessed.[4]

Oral administration of FP-025 demonstrated a dose-dependent attenuation of key features of allergic asthma in the murine model:

-

Airway Hyperresponsiveness (AHR): FP-025 at 100 mg/kg significantly abrogated AHR to a similar extent as prednisone.[4]

-

Airway Inflammation: The highest dose of FP-025 significantly reduced the total number of inflammatory cells in the BAL fluid, including eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes.[4]

-

Lung Histopathology: FP-025 treatment reduced peri-bronchial and peri-arterial cellular infiltrates, decreased lung fibrosis (as assessed by α-SMA staining), and mucus production (as assessed by PAS staining).[4]

-

MMP-12 Expression: FP-025 markedly reduced the expression of MMP-12 in bronchial epithelial cells and the levels of MMP-12 in both BAL fluid and lung parenchyma.[4]

These preclinical results provided a strong rationale for advancing FP-025 into clinical development for allergic asthma.

Clinical Development

Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

Two randomized, double-blind, placebo-controlled Phase 1 studies were conducted in healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of FP-025.

-

Single Ascending Dose (SAD) Study (NCT02238834): Evaluated single oral doses of FP-025 from 50 mg to 800 mg. Two formulations were tested: neat FP-025 in a capsule (API-in-Capsule) and an amorphous solid dispersion in a capsule (ASD-in-Capsule).

-

Multiple Ascending Dose (MAD) Study (NCT03304964): Administered multiple oral doses of the ASD-in-Capsule formulation at 100 mg, 200 mg, and 400 mg twice daily for 8 days. A food-effect evaluation was also included.

The pharmacokinetic data from the Phase 1 studies are summarized below:

| Formulation | Dose Range (SAD) | Key Pharmacokinetic Findings |

| API-in-Capsule | 50 - 800 mg | Low systemic exposure. |

| ASD-in-Capsule | 50 - 800 mg | Dose-dependent increase in exposure. Greater-than-dose-proportional increase at doses ≤ 100 mg and less than proportional at higher doses. The elimination half-life (t1/2) was approximately 6 to 8 hours. |

| ASD-in-Capsule (MAD) | 100 - 400 mg BID | Accumulation of approximately 1.7-fold was observed after multiple dosing. Food intake delayed the rate of absorption but did not affect the extent of absorption. |

FP-025 was generally well-tolerated in both the SAD and MAD studies. Only one adverse event was reported in the 800 mg API-in-Capsule group, and seven adverse events were reported across the MAD groups. All adverse events were considered mild in severity.

Phase 2a: Proof-of-Concept in Allergic Asthma

A Phase 2a, randomized, double-blind, placebo-controlled, 2-way crossover study (NCT03858686) was conducted to assess the efficacy of FP-025 in patients with mild, stable, house dust mite (HDM)-allergic asthma with blood eosinophilia.[6][7]

A total of 29 subjects were enrolled, yielding 19 evaluable subjects.[7] The study consisted of two 12-day treatment periods separated by a washout period of at least 3 weeks.[6][7] Subjects received either FP-025 (400 mg BID) or a matching placebo in a randomized crossover fashion.[7] An allergen challenge with HDM was performed on day 11 of each treatment period.[8]

Key Inclusion Criteria: [6][8]

-

Male and female subjects aged 18-55 years.

-

Diagnosed with stable, mild asthma according to GINA guidelines.

-

FEV1 ≥70% of predicted.

-

Blood eosinophils ≥150 cells/μL.

-

Confirmed HDM allergy.

-

Demonstrated a late asthmatic response (LAR) to HDM at screening.

Primary Endpoint: [7]

-

The effect of FP-025 versus placebo on the allergen-induced late asthmatic response (LAR), defined as the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-allergen challenge (AUC3-8h).

Secondary and Exploratory Endpoints: [8]

-

Safety and pharmacokinetics.

-

Impulse Oscillometry (IOS), PC20 methacholine, fractional exhaled nitric oxide (FeNO), and blood eosinophils.

-

Various pro-inflammatory biomarkers.

The study demonstrated a statistically significant benefit of FP-025 over placebo in reducing the late asthmatic response. A notable carry-over effect of FP-025 was observed, suggesting a persistent therapeutic effect.[7] The primary endpoint was analyzed using three different statistical methods due to this carry-over effect.[7]

| Analysis Method | FP-025 Group (Mean AUC3-8h) | Placebo Group (Mean AUC3-8h) | p-value |

| Sequence Analysis (Placebo in Period 1 vs. FP-025 in Period 2, N=8) | -84.005 | -113.429 | 0.0161 |

| Period 1 Analysis (FP-025 vs. Placebo, N=11 and N=8 respectively) | -79.443 | -113.429 | 0.1302 |

| Mixed Effects Model ANOVA (FP-025 Periods 1 & 2 vs. Placebo Period 1, N=19 and N=8) | -81.358 | -113.429 | 0.0149 |

Two of the three analysis methods showed a statistically significant improvement with FP-025 compared to placebo.[7] The analysis of Period 1 data, while not reaching statistical significance, showed a positive trend in favor of FP-025.[7]

Mechanism of Action and Signaling Pathway

FP-025 exerts its therapeutic effect through the selective inhibition of MMP-12. In allergic asthma, inhaled allergens trigger an inflammatory cascade. Alveolar macrophages, when activated, release MMP-12, which contributes to tissue remodeling, inflammation, and fibrosis.[1][9] MMP-12 can cleave various extracellular matrix components and also activate other signaling molecules. By inhibiting MMP-12, FP-025 is believed to interfere with these downstream pathological processes, leading to a reduction in airway inflammation and hyperresponsiveness.

Caption: Mechanism of action of this compound (FP-025) in allergic asthma.

Development History and Future Directions

The development of this compound (FP-025) follows a structured path from preclinical research to clinical validation.

Caption: Development workflow of this compound (FP-025).

The positive results from the Phase 2a proof-of-concept study in allergic asthma support the continued development of FP-025. Foresee Pharmaceuticals has indicated that future development will focus on rare immune-fibrotic diseases.

Conclusion

This compound (FP-025) is a promising, selective MMP-12 inhibitor with a well-defined mechanism of action and a favorable safety and pharmacokinetic profile. Preclinical studies demonstrated its efficacy in a relevant animal model of allergic asthma, and a Phase 2a proof-of-concept study has provided clinical evidence of its therapeutic potential in patients. The data gathered to date strongly support the continued investigation of this compound for the treatment of allergic asthma and other inflammatory and fibrotic conditions. Further clinical studies will be crucial to fully elucidate its efficacy and safety in broader patient populations and to establish its role in the therapeutic landscape of immuno-fibrotic diseases.

References

- 1. MMP-12 Inhibitors Inverse Eosinophilic Inflammation-Mediated Bronchial Fibrosis in Murine Models of Pulmonary Airway Obstruction [mdpi.com]

- 2. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. foreseepharma.com [foreseepharma.com]

- 4. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. foreseepharma.com [foreseepharma.com]

- 8. foreseepharma.com [foreseepharma.com]

- 9. Matrix Metalloproteinase 12-Deficiency Augments Extracellular Matrix Degrading Metalloproteinases and Attenuates IL-13–Dependent Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Aderamastat as a Selective MMP-12 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aderamastat (FP-025) is a first-in-class, orally active, and highly selective non-hydroxamate inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is a key modulator in inflammatory and fibrotic diseases, playing a significant role in the pathophysiology of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical and clinical data. It details the quantitative parameters of its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction to this compound and its Target: MMP-12

Matrix metalloproteinase-12 is a zinc-dependent endopeptidase primarily secreted by macrophages.[3] It is implicated in the breakdown of extracellular matrix components, particularly elastin. Upregulation of MMP-12 is associated with the pathogenesis of various inflammatory and fibrotic diseases.[1][2] In respiratory diseases, MMP-12 contributes to airway remodeling, inflammation, and the degradation of lung tissue.[3]

This compound has been developed by Foresee Pharmaceuticals as a targeted therapy to inhibit the enzymatic activity of MMP-12, thereby mitigating its pathological effects.[2][4] Clinical trials have evaluated its safety and efficacy in conditions like allergic asthma.[3][5]

Mechanism of Action

This compound functions as a potent and selective inhibitor of MMP-12. Its inhibitory action is attributed to its specific binding to the active site of the MMP-12 enzyme, preventing it from cleaving its substrates. This targeted inhibition modulates downstream inflammatory and fibrotic processes.

Signaling Pathways Modulated by this compound

MMP-12 is involved in complex signaling cascades that promote inflammation and fibrosis. This compound, by inhibiting MMP-12, is proposed to interfere with these pathways. The diagram below illustrates the putative mechanism of action.

Quantitative Data

This compound is characterized by its high selectivity for MMP-12. Preclinical data indicates that it is approximately 90-fold more selective for MMP-12 than for MMP-2 and two to three orders of magnitude more selective against seven other MMP family members.[6][7] While a comprehensive panel of IC50 values is not publicly available, the known selectivity highlights its targeted mechanism of action.

Table 1: this compound (FP-025) In Vitro Selectivity

| MMP Target | Selectivity vs. MMP-12 | IC50/Ki | Reference |

| MMP-12 | - | Potent Inhibition | [6][7] |

| MMP-2 | ~90-fold less potent | Not specified | [6][7] |

| Other MMPs (7) | 100 to 1000-fold less potent | Not specified | [6][7] |

Table 2: this compound (FP-025) In Vivo Efficacy in a Murine Asthma Model

| Parameter | Treatment Group | Dose | Result | Reference |

| Airway Hyperresponsiveness (AHR) | This compound | 100 mg/kg | Significant abrogation, similar to prednisone | [8] |

| Total BAL Cells | This compound | 100 mg/kg | Significant reduction, comparable to prednisone | [8] |

| BAL Eosinophils, Neutrophils, Macrophages, Dendritic Cells, B Lymphocytes, CD4+ T Lymphocytes | This compound | 100 mg/kg | Significant reduction | [8] |

| Fibrosis (α-SMA stain) | This compound | 100 mg/kg | Reduction | [7] |

| Mucus Production (PAS stain) | This compound | 100 mg/kg | Reduction | [7] |

| MMP-12 Levels in BAL and Lung Parenchyma | This compound | Dose-dependent | Efficient reduction | [7] |

Experimental Protocols

In Vitro MMP-12 Inhibition Assay (Fluorometric)

The inhibitory activity of this compound on MMP-12 was likely determined using a fluorometric assay. The following is a generalized protocol based on commercially available kits.

Protocol Steps:

-

Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in assay buffer to create a range of test concentrations.

-

Enzyme and Substrate Preparation: Recombinant human MMP-12 enzyme and a fluorogenic peptide substrate are diluted to their working concentrations in assay buffer.

-

Assay Plate Setup: The various concentrations of this compound are added to the wells of a 96-well microplate. Control wells containing buffer and a known MMP-12 inhibitor are also included.

-

Enzyme Addition and Incubation: The diluted MMP-12 enzyme is added to the wells containing this compound and controls. The plate is incubated for a defined period to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation and Measurement: The fluorogenic substrate is added to all wells to start the enzymatic reaction. The increase in fluorescence, resulting from the cleavage of the substrate by active MMP-12, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

In Vivo House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

The efficacy of this compound in a relevant disease model was assessed using a house dust mite (HDM)-induced allergic asthma model in mice.

Protocol Steps:

-

Animal Model: C57BL/6J mice are typically used for this model.

-

Sensitization and Challenge: Mice are sensitized with an intranasal administration of house dust mite (HDM) extract. This is followed by a series of intranasal challenges with HDM to induce an allergic asthma phenotype, characterized by airway inflammation and hyperresponsiveness.[8]

-

Treatment: this compound is administered orally to the mice, typically on a daily basis for a specified duration (e.g., 7 days) during the challenge phase.[8] A vehicle control group and a positive control group (e.g., treated with a corticosteroid like prednisone) are included. Doses ranging from 10 to 100 mg/kg have been evaluated.[8]

-

Efficacy Assessment: Following the treatment period, various endpoints are assessed to determine the efficacy of this compound:

-

Airway Hyperresponsiveness (AHR): Measured in response to a bronchoconstrictor agent (e.g., methacholine).

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes, macrophages).

-

Lung Histopathology: Examination of lung tissue sections for signs of inflammation, fibrosis (e.g., using α-SMA staining), and mucus production (e.g., using PAS staining).[7]

-

Biomarker Analysis: Measurement of MMP-12 levels and other relevant cytokines and chemokines in BALF and lung homogenates.[7]

-

Conclusion

This compound is a promising, highly selective, oral MMP-12 inhibitor with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, centered on the targeted inhibition of MMP-12, offers a novel therapeutic approach for inflammatory and fibrotic respiratory diseases. The available data supports its potential to reduce airway inflammation, hyperresponsiveness, and remodeling. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in patient populations.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. foreseepharma.com [foreseepharma.com]

- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. foreseepharma.com [foreseepharma.com]

- 6. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Foresee Pharmaceuticals Receives the Second Positive Recommendation from DSMB to Continue the Casppian Study, a Phase 3 Clinical Trial of Leuprolide (FP-001) Injectable Emulsion for the Treatment of Central Precocious Puberty [prnewswire.com]

role of MMP-12 in inflammatory disease pathophysiology

An In-depth Technical Guide on the Core Role of MMP-12 in Inflammatory Disease Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. Initially characterized by its potent elastolytic activity, MMP-12 is now recognized as a critical multifaceted modulator in the pathophysiology of numerous inflammatory diseases. Its role extends beyond simple extracellular matrix (ECM) degradation to encompass the regulation of inflammatory cell migration, cytokine and chemokine processing, and direct influence on signaling pathways that govern both the progression and resolution of inflammation. Upregulated in conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD), MMP-12 activity is intricately linked to tissue remodeling, immune cell infiltration, and disease severity.[1][2][3] This guide provides a comprehensive technical overview of MMP-12's function, regulation, and signaling in key inflammatory diseases, summarizes quantitative data, details relevant experimental protocols, and presents its potential as a therapeutic target.

Introduction to Matrix Metalloproteinase-12 (MMP-12)

MMP-12 is a member of the matrix metalloproteinase family, a group of enzymes essential for ECM remodeling in both physiological and pathological states.[4] It is predominantly produced by activated macrophages in response to inflammatory stimuli, although other cells like airway smooth muscle cells and epithelial cells can also be sources.[5][6]

Key Characteristics:

-

Primary Substrates: MMP-12 exhibits broad substrate specificity. Its primary target is elastin, a crucial component of elastic tissues like the lungs and arteries.[2][4] It also degrades other ECM components, including type IV collagen, fibronectin, laminin, vitronectin, and proteoglycans.[4]

-

Pro-enzyme Activation: Like other MMPs, MMP-12 is secreted as an inactive zymogen (pro-MMP-12) and requires proteolytic cleavage for activation. This activation can be mediated by other proteases, such as plasmin or other MMPs, in the extracellular space.

-

Immunomodulatory Functions: Beyond ECM degradation, MMP-12 processes a range of bioactive molecules. It can activate other MMPs (e.g., MMP-2 and MMP-3), release cell-surface cytokines like TNF-α, and cleave chemokines, thereby modulating the inflammatory microenvironment.[4][5][6]

Role of MMP-12 in Specific Inflammatory Diseases

MMP-12 has been implicated as a key pathogenic factor in several chronic inflammatory disorders.

Chronic Obstructive Pulmonary Disease (COPD)

In COPD, particularly emphysema, MMP-12 is a central player.[7] Cigarette smoke, the primary risk factor for COPD, induces the recruitment of macrophages to the lungs and stimulates their production of MMP-12.[6][8]

-

Pathogenic Actions:

-

Elastin Degradation: MMP-12-mediated degradation of elastin in the alveolar walls leads to the loss of lung elasticity and the airspace enlargement characteristic of emphysema.[2][8]

-

Inflammation Amplification: MMP-12 is not just a structural proteinase; it actively drives inflammation.[7] It can generate elastin fragments that are chemotactic for monocytes, creating a positive feedback loop that recruits more macrophages.[8] Studies have shown that instilling recombinant MMP-12 into mouse airways induces significant recruitment of neutrophils and macrophages.[3]

-

Animal Model Evidence: Studies using knockout mice have provided definitive evidence for its role. Mmp12-/- mice are protected from the development of cigarette smoke-induced emphysema, a phenotype linked to a marked decrease in lung macrophage accumulation.[7][8]

-

Asthma

In asthma, MMP-12 is associated with airway inflammation and remodeling.[5] Increased levels of MMP-12 are found in the sputum of asthmatic patients and correlate with disease severity.[1][9]

-

Pathogenic Actions:

-

Airway Remodeling: By degrading ECM proteins, MMP-12 contributes to the structural changes in the airways known as remodeling.[5]

-

Inflammatory Cell Recruitment: MMP-12 facilitates the migration of inflammatory cells, contributing to chronic airway inflammation.[5]

-

Adaptive Immunity: Recent evidence suggests MMP-12 supports the formation of pulmonary B cell follicles and local antibody responses during allergic airway disease, highlighting a role in adaptive immunity.[10]

-

Genetic Association: A common genetic variant in the MMP12 gene (rs652438) is associated with greater asthma severity and an increased risk of exacerbations.[11]

-

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Macrophages are abundant in the inflamed synovial tissue (pannus) and are a major source of MMP-12.[4][12]

-

Pathogenic Actions:

-

Cartilage and Bone Destruction: MMP-12 can directly degrade components of the joint's extracellular matrix.[4] It can also indirectly contribute to destruction by activating other MMPs, such as MMP-3.[4]

-

Promotion of Inflammation: Overexpression of MMP-12 in macrophages in animal models leads to increased synovial thickening, pannus formation, and cartilage destruction, mimicking features of RA.[4]

-

Contradictory Roles: Interestingly, some studies suggest a protective, anti-inflammatory role for MMP-12 in arthritis. In collagen-induced arthritis models, Mmp12-/- mice developed more severe and unresolved synovitis with massive neutrophil infiltration.[13][14][15] This suggests MMP-12 may also be involved in dampening inflammatory pathways and promoting the resolution of inflammation, possibly by inactivating neutrophil chemoattractants.[13][14]

-

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease and ulcerative colitis, increased MMP-12 expression is reported in the inflamed intestinal mucosa.[16][17]

-

Pathogenic Actions:

-

Epithelial Barrier Dysfunction: IBD is characterized by a loss of epithelial barrier function. MMP-12 promotes the transmigration of macrophages across the intestinal epithelial tight junctions.[16][18] This process involves the degradation of basement membrane components like laminin and compromises the barrier, exacerbating inflammation.[16][18]

-

Macrophage Migration: The migratory capacity of macrophages is dependent on MMP-12, allowing these inflammatory cells to infiltrate mucosal tissue.[19][20]

-

Disease Severity: In mouse models of dextran sodium sulphate (DSS)-induced colitis, Mmp12-/- mice show significantly attenuated disease severity, reduced macrophage infiltration, and preserved intestinal barrier function.[16][18]

-

Molecular Mechanisms and Signaling Pathways

The expression and activity of MMP-12 are tightly regulated by a network of signaling pathways initiated by pro-inflammatory cytokines.

Upstream Regulation of MMP-12 Expression

Several inflammatory factors up-regulate MMP-12 expression in cells like macrophages and airway smooth muscle cells.[4]

-

Key Inducers: Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Monocyte Chemoattractant Protein-1 (MCP-1).[4][21]

-

Key Inhibitors: Transforming growth factor-β (TGF-β) and corticosteroids (e.g., dexamethasone) can suppress MMP-12 expression.[4][5]

-

Signaling Cascades: The induction of MMP-12 by cytokines like IL-1β involves several kinase pathways, including the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and Phosphatidylinositol 3-kinase (PI3-K) pathways.[5] These cascades converge on transcription factors like Activator protein-1 (AP-1) to drive MMP-12 gene expression.[5] In macrophages, the JAK/STAT and AMPK-mTOR metabolic pathways also play a crucial role in regulating MMP-12 transcription.[19]

Caption: Upstream signaling pathways regulating MMP-12 expression.

Downstream Effects of MMP-12 Activity

Once activated, MMP-12 mediates a variety of downstream effects that propagate inflammation and tissue damage.

-

ECM Degradation: Leads to tissue remodeling and the generation of bioactive matrix fragments.[4]

-

Cell Proliferation & Migration: Downregulation of MMP-12 in macrophages has been shown to decrease their proliferation and the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) through modulation of the ERK/P38 MAPK pathway.[22]

-

Cytokine Regulation: MMP-12 can cleave and inactivate IFN-γ, potentially altering the immune response. It also contributes to the release of TNF-α.[6][23] In macrophages, pharmacological inhibition of MMP-12 can abolish the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[19]

References

- 1. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of matrix metalloproteinases (MMPs) in the pathophysiology of chronic obstructive pulmonary disease (COPD): a therapeutic role for inhibitors of MMPs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrophage elastase (MMP-12): a pro-inflammatory mediator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association of increased expression of macrophage elastase (matrix metalloproteinase 12) with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Macrophage matrix metalloproteinase-12 dampens inflammation and neutrophil influx in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. clinmedjournals.org [clinmedjournals.org]

- 18. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RNA Expression of MMP12 Is Strongly Associated with Inflammatory Bowel Disease and Is Regulated by Metabolic Pathways in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Mmp12 Is Translationally Regulated in Macrophages during the Course of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Preclinical Pharmacology of Aderamastat (FP-025): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderamastat (FP-025) is an orally active, small molecule, and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12, a key immune-fibrotic modulator secreted by macrophages, plays a significant role in the pathophysiology of various inflammatory and fibrotic diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7] This technical guide provides a comprehensive summary of the preclinical pharmacology of this compound, focusing on its mechanism of action, in-vivo efficacy data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effect through the selective inhibition of MMP-12.[1][2][3] MMP-12 is instrumental in tissue remodeling and the modulation of inflammatory responses.[5][6][7] In pathological states, such as allergic asthma, the expression and activity of MMP-12 are upregulated. This enzyme is secreted by macrophages and influences the biology of macrophages, neutrophils, and lung epithelial cells.[5][6][7] The signaling cascade leading to MMP-12 production often involves Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are known to stimulate macrophages.[8][9] By inhibiting MMP-12, this compound disrupts this pathway, leading to a reduction in inflammation and fibrosis.

In-Vivo Preclinical Efficacy

The primary preclinical model used to evaluate the efficacy of this compound is the house dust mite (HDM)-sensitized mouse model of allergic asthma.[1][4][5][6] This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), inflammation, and airway remodeling.

Summary of In-Vivo Effects in an Allergic Asthma Mouse Model

| Parameter | Effect of this compound (10-100 mg/kg, p.o.) | Reference |

| Airway Hyperresponsiveness (AHR) | Dose-dependently and significantly attenuated. At 100 mg/kg, the effect was comparable to 5 mg/kg of prednisone. | [1][10] |

| Airway Inflammation (BALF) | Significantly reduced the total number of inflammatory cells. | [1] |

| Eosinophils | Significantly reduced. | [1] |

| Neutrophils | Significantly reduced. | [1] |

| Macrophages | Significantly reduced. | [1] |

| Dendritic Cells (inflammatory-migratory) | Significantly reduced. | [1] |

| B Lymphocytes | Significantly reduced. | [1] |

| CD4+ T Lymphocytes | Significantly reduced. | [1] |

| Lung Histopathology | ||

| Cellular Infiltrates | Dose-dependent reduction in peri-bronchial and peri-arterial infiltrates. | [1] |

| Fibrosis (α-SMA stain) | Decreased. | [1] |

| Mucus Production (PAS stain) | Decreased. | [1] |

| MMP-12 Levels | ||

| Lung Tissue Expression | Highly reduced in bronchial epithelial cells. | [1][10] |

| BALF and Lung Parenchyma | Dose-dependently reduced levels. | [1][10] |

| Safety | No behavioral or physical signs of discomfort, and no differences in body weight were observed. | [1][10] |

Experimental Protocols

House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

The in-vivo efficacy of this compound was assessed using a well-established model of allergic asthma induced by house dust mite (HDM) sensitization in C57BL/6J mice.[1][10]

Experimental Workflow:

Methodology:

-

Animal Model: C57BL/6J mice were used for this study.[1]

-

Sensitization: Mice were sensitized with house dust mite (HDM) extract administered intranasally to induce an allergic asthma phenotype.[1][10]

-

Treatment Groups:

-

Endpoint Measurements:

-

Airway Hyperresponsiveness (AHR): AHR was assessed to measure the degree of airway constriction in response to a stimulus.[1][10]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected to quantify the number and type of inflammatory cells, including eosinophils, neutrophils, macrophages, dendritic cells, and lymphocytes.[1]

-

Lung Histopathology: Lung tissue was collected and stained to evaluate cellular infiltrates (Hematoxylin and Eosin), fibrosis (alpha-smooth muscle actin, α-SMA), and mucus production (Periodic acid-Schiff, PAS).[1]

-

MMP-12 Expression and Levels: The expression of MMP-12 in bronchial epithelial cells and the levels of MMP-12 in BALF and lung parenchyma were measured.[1][10]

-

Conclusion

The preclinical data for this compound (FP-025) strongly support its potential as a therapeutic agent for allergic asthma and other inflammatory and fibrotic diseases. Its selective inhibition of MMP-12 leads to a significant reduction in airway hyperresponsiveness, inflammation, and airway remodeling in a well-established in-vivo model of allergic asthma. The dose-dependent efficacy and favorable safety profile observed in these preclinical studies have provided a solid foundation for its continued clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]

- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]

- 6. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]

- 7. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]

- 8. Frontiers | Histamine and Th2 cytokines independently and synergistically upregulate MMP12 expression in human M2 macrophages [frontiersin.org]

- 9. Histamine and Th2 cytokines independently and synergistically upregulate MMP12 expression in human M2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

in vivo characterization of Aderamastat

An In-Depth Technical Guide to the In Vivo Characterization of Aderamastat (FP-025)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as FP-025) is an orally active, potent, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12, a macrophage-secreted elastase, is a key mediator in the pathophysiology of inflammatory and fibrotic respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its inhibition represents a novel therapeutic strategy to mitigate airway inflammation, hyperresponsiveness, and tissue remodeling. This document provides a comprehensive technical overview of the , summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism and study designs.

Mechanism of Action: MMP-12 Inhibition

MMP-12 plays a central role in tissue remodeling, inflammation, and fibrosis.[2] Secreted by activated macrophages in response to allergens or smoke, MMP-12 degrades extracellular matrix components like elastin.[3] Furthermore, it modulates the activity of other proteases and cytokines, contributing to the recruitment of inflammatory cells (neutrophils, eosinophils) and promoting fibrotic processes, potentially through complex interactions with the IL-13 pathway.[1][4][5] this compound selectively inhibits MMP-12, thereby blocking these downstream pathological effects.[1]

References

- 1. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrophage metalloelastase (MMP-12) as a target for inflammatory respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinase 12-Deficiency Augments Extracellular Matrix Degrading Metalloproteinases and Attenuates IL-13–Dependent Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MMP-12 Inhibitors Inverse Eosinophilic Inflammation-Mediated Bronchial Fibrosis in Murine Models of Pulmonary Airway Obstruction [mdpi.com]

Aderamastat (FP-025): A Technical Overview of Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Aderamastat (FP-025), a first-in-class, orally active, small-molecule inhibitor of Matrix Metalloproteinase-12 (MMP-12). This compound is under development for inflammatory and fibrotic diseases, with a primary focus on respiratory conditions such as allergic asthma and sarcoidosis.[1][2][3][4][5] This document details the mechanism of action, target engagement, downstream pharmacological effects, and key experimental methodologies used in its evaluation.

Core Mechanism: Target Engagement of MMP-12

This compound's primary molecular target is Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2][6] MMP-12 is a zinc-dependent endopeptidase predominantly secreted by macrophages and is a key regulator in the biology of macrophages, neutrophils, and lung epithelial cells.[4] Its expression and activity are implicated in the pathophysiology of chronic inflammatory and fibrotic diseases.[4][7] Genetic evidence and human expression data associate MMP-12 with the severity of conditions like asthma and COPD.[4][7]

This compound is a potent and highly selective, non-hydroxamate inhibitor of MMP-12.[5] Its selectivity is a key attribute, minimizing off-target effects.

Data Presentation: Target Selectivity

The selectivity of this compound has been quantified against other members of the MMP family, demonstrating a favorable profile for specific MMP-12 inhibition.

| Target | Selectivity vs. MMP-12 | Reference |

| MMP-2 | 90-fold | [5] |

| Other MMPs (Seven Members) | 100 to 1000-fold (Two to three orders of magnitude) | [5] |

Note: Specific IC50 or K_i_ values for this compound against MMP-12 are not publicly available in the reviewed literature.

Signaling Pathways and Downstream Effects

By inhibiting MMP-12, this compound modulates key pathological processes, including inflammation, tissue remodeling, and fibrosis. The downstream effects have been characterized in both preclinical animal models and human clinical trials.

MMP-12 Signaling Pathway

MMP-12 contributes to disease pathophysiology through several mechanisms, including the breakdown of extracellular matrix components (like elastin), and the activation and processing of cytokines, chemokines, and other signaling molecules. This activity promotes the recruitment and activation of inflammatory cells. This compound's inhibition of MMP-12 is intended to interrupt these cascades.

Caption: this compound inhibits MMP-12, blocking downstream inflammation and tissue remodeling.

Preclinical Downstream Effects (Murine Asthma Model)

In a house dust mite (HDM)-sensitized mouse model of allergic asthma, oral administration of this compound led to significant dose-dependent improvements across multiple pathological endpoints.[1]

-

Airway Hyperresponsiveness (AHR): Dose-dependently attenuated AHR.[1]

-

Inflammatory Cell Infiltration: Significantly reduced the number of total inflammatory cells, eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes in bronchoalveolar lavage fluid (BALF).[1]

-

Tissue Remodeling: Decreased lung fibrosis (measured by α-SMA stain) and mucus production (measured by PAS stain).[1]

-

Target Expression: Reduced the expression and levels of MMP-12 in the lungs, indicating a potential disruption of an autocrine process.[1][5]

Clinical Downstream Effects (Phase 2a Allergic Asthma Trial)

A Phase 2 proof-of-concept study (NCT03858686) evaluated this compound in patients with mild, HDM-allergic asthma.[6] The trial successfully met its primary endpoint, demonstrating clinically meaningful protection against allergen-induced asthma.[3][8]

-

Late Asthmatic Response (LAR): this compound showed a statistically significant benefit over placebo in reducing the allergen-induced LAR, as measured by the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-challenge (AUC3-8h).[9]

-

Airway Inflammation Marker: A lesser increase in the fraction of exhaled nitric oxide (FeNO), a marker of eosinophilic airway inflammation, was observed in subjects who received this compound compared to placebo.[3][8]

-

Sustained Efficacy: The study noted a statistically significant carry-over effect (p=0.0340), suggesting that the therapeutic effect of this compound persisted even after a washout period.[3][8][9]

Data Presentation: Phase 2a Clinical Trial Primary Endpoint Results

| Analysis Method | This compound Treatment Group (Mean Change) | Placebo Group (Mean Change) | P-Value | Reference |

| Sequence (Placebo Period 1 vs. FP-025 Period 2) | -84.005 | -113.429 | 0.0161 | [9] |

| Mixed Effects Model ANOVA | -81.358 | -113.429 | 0.0149 | [9] |

| Period 1 Only | Not specified | Not specified | 0.1302 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

Murine Model of House Dust Mite (HDM)-Induced Allergic Asthma

This protocol describes a representative experimental workflow for inducing and treating allergic asthma in mice to evaluate the efficacy of therapeutic compounds like this compound.

Caption: Workflow for the House Dust Mite (HDM) allergic asthma mouse model.

Methodology:

-

Animals: Female C57BL/6J mice, 8-10 weeks old, are used.[5][10]

-

Sensitization and Challenge: Mice are intranasally (i.n.) sensitized with house dust mite extract (e.g., 1 µg HDM in 40 µL PBS) on day 0. Subsequently, they are challenged daily for 5-7 consecutive days (e.g., days 7-11) with a higher dose of HDM (e.g., 10 µg HDM in 40 µL PBS).[11]

-

Treatment: this compound (10-100 mg/kg) or a vehicle control is administered orally (p.o.) daily for the duration of the challenge period (e.g., 7 days).[1] A positive control, such as intraperitoneally administered Prednisone (5 mg/kg), is often included.[5]

-

Endpoint Analysis (24h after final challenge):

-

Airway Hyperresponsiveness (AHR): AHR to a methacholine challenge is measured using techniques like head-out body plethysmography.

-

BALF Analysis: Bronchoalveolar lavage is performed to collect fluid. Total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined via flow cytometry or cytospin.

-

Histopathology: Lungs are harvested, fixed, and sectioned. Stains such as Hematoxylin and Eosin (H&E) for general inflammation, Periodic acid-Schiff (PAS) for mucus production, and alpha-smooth muscle actin (α-SMA) for fibrosis are used for pathological scoring.[5]

-

Biomarker Analysis: MMP-12 protein levels in BALF and lung homogenates are quantified using methods like ELISA.

-

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines the validated method for determining this compound concentrations in human plasma, essential for pharmacokinetic analysis in clinical trials.[7]

Caption: Bioanalytical workflow for this compound quantification in human plasma via LC-MS/MS.

Methodology:

-

Sample Preparation: K2EDTA human plasma samples are used. An internal standard is spiked into each sample before extraction.[7]

-

Extraction: this compound and the internal standard are extracted from the plasma matrix using a liquid-liquid extraction procedure.[7][12]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved using a chromatographic gradient on a reversed-phase C6-Phenyl column (5 µm, 50x2 mm).[7]

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with a Turbo Ion Spray® (electrospray ionization) source for detection and quantification.[7]

-

Validation: The method is fully validated according to FDA and EMA guidelines for linearity, sensitivity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable performance for clinical sample analysis.[7]

Conclusion

This compound is a highly selective, oral inhibitor of MMP-12 that has demonstrated significant anti-inflammatory and anti-fibrotic effects in preclinical models of allergic asthma. These promising preclinical findings have been successfully translated into a clinical setting, with a Phase 2a trial showing that this compound can protect against allergen-induced asthmatic responses in patients. The robust downstream effects on inflammation and tissue remodeling, combined with a favorable safety profile, support the continued development of this compound for asthma and other immune-fibrotic diseases.[2][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. foreseepharma.com [foreseepharma.com]

- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]

- 4. foreseepharma.com [foreseepharma.com]

- 5. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Validation of a method for the determination of this compound (FP-025) in K2EDTA human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. foreseepharma.com [foreseepharma.com]

- 9. foreseepharma.com [foreseepharma.com]

- 10. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The development of allergic inflammation in a murine house dust mite asthma model is suppressed by synbiotic mixtures of non-digestible oligosaccharides and Bifidobacterium breve M-16V - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Aderamastat: A Novel Modulator of Extracellular Matrix Remodeling in Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aderamastat (FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in the pathogenesis of inflammatory and fibrotic diseases. This document provides a comprehensive overview of the current understanding of this compound's effect on extracellular matrix (ECM) remodeling, with a focus on its potential as a therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical and clinical data suggest that by targeting MMP-12, this compound can modulate inflammatory responses and attenuate the pathological deposition of ECM components, thereby mitigating fibrosis. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and its Target: MMP-12

This compound is a small molecule drug developed by Foresee Pharmaceuticals that selectively inhibits the activity of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] MMP-12 is a zinc-dependent endopeptidase primarily secreted by macrophages and is a key regulator of inflammation and fibrosis.[3][4] Elevated levels of MMP-12 are associated with the severity of various inflammatory and fibrotic conditions, including asthma, COPD, and sarcoidosis.[3][4][5] Its role as an immune-fibrotic modulator makes it a compelling target for therapeutic intervention.[3][4]

This compound's Effect on Extracellular Matrix Components

The extracellular matrix is a complex network of proteins and proteoglycans that provides structural and biochemical support to surrounding cells. In fibrotic diseases, dysregulation of ECM homeostasis leads to excessive deposition of matrix components, resulting in tissue scarring and organ dysfunction. This compound, through its inhibition of MMP-12, influences the remodeling of several key ECM components.

Collagen

Studies in animal models have demonstrated the anti-fibrotic effects of targeting MMP-12. In a house dust mite (HDM)-induced allergic asthma mouse model, this compound was shown to attenuate allergen-induced histopathology, which includes a reduction in fibrosis.[3] While direct quantitative data on collagen deposition following this compound treatment is not yet extensively published, studies on MMP-12 knockout mice provide strong evidence for its role in collagen regulation. In a model of liver fibrosis, MMP-12 deficient mice exhibited altered collagen deposition. Furthermore, in a model of lung fibrosis, the absence of MMP-12 was associated with reduced total lung collagen.

Table 1: Effect of MMP-12 Inhibition on Collagen Deposition

| Model System | Intervention | Key Findings | Reference |

| House Dust Mite (HDM) Allergic Asthma Mouse Model | This compound Treatment | Attenuated allergen-induced histopathology, including fibrosis. | [3] |

| Carbon Tetrachloride (CCl4) Induced Liver Fibrosis | MMP-12 Knockout Mice | Altered perisinusoidal elastin deposition with similar overall fibrosis compared to wildtype. | [1] |

| Thioacetamide (TAA) Induced Liver Fibrosis | MMP-12 Knockout Mice | Increased elastin accumulation and higher overall fibrosis compared to wildtype. | [1] |

| Fas-induced Lung Fibrosis | MMP-12 Knockout Mice | Protected from pulmonary fibrosis with reduced total lung collagen. | [6] |

Elastin

MMP-12 is a potent elastase, and its role in elastin degradation is well-established.[1][7] In vitro studies have shown that MMP-12 can substantially and rapidly degrade tropoelastin, the precursor to elastin.[2][5] In a mouse model of liver fibrosis, the absence of MMP-12 resulted in increased accumulation of elastin, indicating that MMP-12 plays a significant role in elastin turnover in fibrotic conditions.[1] By inhibiting MMP-12, this compound is expected to reduce the degradation of elastin fibers, which is crucial for maintaining the elasticity and proper function of tissues, particularly in the lungs.

Table 2: Effect of MMP-12 on Elastin Degradation

| Model System | Intervention/Measurement | Key Findings | Reference |

| In vitro | Degradation of human tropoelastin by MMP-12 | MMP-12 substantially and rapidly degrades tropoelastin. | [2][5] |

| Carbon Tetrachloride (CCl4) and Thioacetamide (TAA) Induced Liver Fibrosis | MMP-12 Knockout Mice | Increased accumulation of elastin. | [1] |

Proteoglycans

Proteoglycans are major components of the ECM that play a role in tissue mechanics and cell signaling. In asthmatic airways, the deposition of certain proteoglycans is altered.[8] While direct studies on the effect of this compound on proteoglycan expression are limited, its ability to modulate the overall inflammatory and fibrotic environment suggests a potential indirect effect on proteoglycan remodeling.

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through the inhibition of MMP-12, which in turn modulates downstream signaling pathways involved in inflammation and fibrosis. A key pathway implicated is the Transforming Growth Factor-beta (TGF-β) signaling cascade, a central regulator of fibrosis.

Caption: Proposed signaling pathway of this compound in modulating ECM remodeling.

MMP-12 is known to be involved in the activation of latent TGF-β, creating a positive feedback loop that promotes fibrosis. By inhibiting MMP-12, this compound can disrupt this cycle, leading to reduced downstream signaling through Smad proteins and decreased transcription of profibrotic genes, such as those encoding for collagen.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to studying the effects of this compound on ECM remodeling.

In Vivo Model of Pulmonary Fibrosis (Bleomycin-Induced)

A widely used model to study pulmonary fibrosis involves the administration of bleomycin to rodents.

-

Animal Model: Male C57BL/6 mice, 8-12 weeks old.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

This compound Administration: this compound can be administered orally once daily, starting from a specific day post-bleomycin instillation to assess its therapeutic effect on established fibrosis.

-

Endpoint Analysis (e.g., Day 21):

-

Histology: Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition.

-

Hydroxyproline Assay: A quantitative measure of total lung collagen content. Lung tissue is hydrolyzed, and the hydroxyproline content is determined colorimetrically.

-

Immunohistochemistry/Immunofluorescence: Staining for specific ECM proteins (e.g., Collagen I, Collagen III, Fibronectin) and myofibroblast markers (e.g., α-smooth muscle actin).

-

Gene Expression Analysis (RT-qPCR): RNA is extracted from lung tissue to quantify the expression of genes related to fibrosis (e.g., Col1a1, Col3a1, Acta2, Tgf-β1).

-

Caption: Workflow for assessing this compound's efficacy in a mouse model of pulmonary fibrosis.

In Vitro Model of Myofibroblast Differentiation

Primary human lung fibroblasts can be used to study the direct effects of this compound on myofibroblast differentiation.

-

Cell Culture: Primary human lung fibroblasts are cultured in standard growth medium.

-

Induction of Differentiation: Cells are stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) to induce differentiation into myofibroblasts.

-

This compound Treatment: this compound is added to the culture medium at various concentrations, typically concurrently with or prior to TGF-β1 stimulation.

-

Endpoint Analysis (e.g., 48-72 hours):

-

Immunofluorescence: Cells are stained for α-smooth muscle actin (α-SMA) to visualize stress fiber formation, a hallmark of myofibroblasts.

-

Western Blotting: Protein lysates are analyzed for the expression of α-SMA and collagen type I.

-

Gene Expression Analysis (RT-qPCR): RNA is extracted to measure the expression of ACTA2 (encoding α-SMA) and COL1A1.

-

Collagen Production Assay: Secreted collagen in the cell culture supernatant can be quantified using assays such as the Sircol assay.

-

Conclusion and Future Directions

This compound, as a selective MMP-12 inhibitor, presents a promising therapeutic strategy for fibrotic diseases by targeting a key mediator of inflammation and ECM remodeling. The available data strongly suggest that this compound can attenuate fibrosis by modulating collagen and elastin turnover, likely through its interaction with the TGF-β signaling pathway. Future research should focus on generating more detailed quantitative data on the effects of this compound on a broader range of ECM components and further elucidating the intricate molecular mechanisms underlying its anti-fibrotic activity. The ongoing and future clinical trials will be crucial in establishing the efficacy and safety of this compound in patients with fibrotic diseases.[9][10][11]

References

- 1. Elastin accumulation is regulated at the level of degradation by macrophage metalloelastase (MMP-12) during experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. in-vitro-degradation-of-human-tropoelastin-by-mmp-12-and-the-generation-of-matrikines-from-domain-24 - Ask this paper | Bohrium [bohrium.com]

- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]

- 4. foreseepharma.com [foreseepharma.com]

- 5. In vitro degradation of human tropoelastin by MMP-12 and the generation of matrikines from domain 24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Frontiers | Elastin Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases [frontiersin.org]

- 8. Correlation between airway responsiveness and proteoglycan production by bronchial fibroblasts from normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]

- 10. Foresee Pharmaceuticals Announces a Keynote Oral Presentation and Participation at the 2025 American Thoracic Society International Conference [prnewswire.com]

- 11. foreseepharma.com [foreseepharma.com]

Methodological & Application

Application Notes and Protocols: Utilizing FP-025 in a House Dust Mite (HDM) Asthma Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways affecting millions worldwide. The house dust mite (HDM) is a globally significant allergen that can trigger and exacerbate asthmatic responses. Preclinical research extensively utilizes HDM-induced asthma mouse models to investigate disease pathogenesis and evaluate novel therapeutic agents. FP-025 is a novel, potent, and highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12 has been implicated in the inflammatory processes of various asthma subtypes, including the accumulation of neutrophils and eosinophils, regulation of macrophage function, and the development of airway hyperresponsiveness (AHR).[1][2] These application notes provide detailed protocols for the use of FP-025 in an HDM-induced asthma mouse model, based on established preclinical studies.

Mechanism of Action of FP-025

FP-025 is a non-hydroxamate inhibitor of MMP-12, demonstrating high selectivity over other MMP family members.[1][2] In the context of allergic asthma, MMP-12 is believed to contribute to airway inflammation and remodeling. By inhibiting MMP-12, FP-025 aims to mitigate these pathological features. Studies have shown that FP-025 can attenuate AHR, reduce inflammatory cell numbers in the airways, and decrease mucus production and fibrosis in the lungs of HDM-sensitized mice.[1][2][3]

Key Experimental Protocols

HDM-Induced Allergic Asthma Mouse Model

This protocol describes the induction of a persistent allergic asthma phenotype in mice through sensitization and challenge with HDM extract.

Materials:

-

C57BL/6J mice (or other appropriate strain)

-

House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Micropipettes and sterile tips

Procedure:

-

Sensitization: On day 0, lightly anesthetize the mice. Intranasally (i.n.) administer 1 µg of HDM extract in 40 µL of sterile PBS.[4][5]

-

Challenge: From day 7 to day 11 (for 5 consecutive days), challenge the sensitized mice daily with 10 µg of HDM extract in 40 µL of sterile PBS administered intranasally under light anesthesia.[4][5]

-

Control Group: A control group should receive intranasal administration of sterile PBS following the same timeline.

FP-025 Administration

This protocol outlines the oral administration of FP-025 to the HDM-sensitized and challenged mice.

Materials:

-

FP-025 compound

-

Vehicle for oral gavage (e.g., appropriate solvent)

-

Oral gavage needles

-

Prednisone (for positive control group)

-

Sterile saline (for intraperitoneal injection)

Procedure:

-

Treatment Period: For therapeutic intervention studies, begin FP-025 treatment during the HDM challenge phase. For example, daily for 7 days.[1][2][3]

-

Dosage: Administer FP-025 orally at desired doses (e.g., increasing doses from 0 to 100 mg/kg).[1][2][3]

-

Vehicle Control: A control group should receive the vehicle alone.

-

Positive Control: A positive control group can be treated with a standard asthma therapeutic, such as Prednisone (e.g., 5 mg/kg, intraperitoneally).[1][2][3]

Assessment of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be measured in response to a bronchoconstrictor agent like methacholine.

Materials:

-

Whole-body plethysmography system

-

Methacholine chloride solution in sterile saline (at increasing concentrations)

-

Nebulizer

Procedure:

-

Place the mice in the plethysmography chambers and allow them to acclimatize.

-

Record baseline airway resistance.

-

Expose the mice to nebulized sterile saline (vehicle control) followed by increasing concentrations of nebulized methacholine.

-

Measure and record the changes in airway resistance (e.g., as Penh) at each methacholine concentration.

-

Compare the AHR between different treatment groups. Studies have shown that 100 mg/kg of FP-025 can abrogate AHR to a similar extent as Prednisone.[1][2][3]

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL fluid (BALF) is collected to analyze the inflammatory cell infiltrate in the airways.

Materials:

-

Tracheal cannula

-

Sterile PBS

-

Hemocytometer or automated cell counter

-

Cytospin centrifuge

-

Staining reagents (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Euthanize the mice and cannulate the trachea.

-

Instill and aspirate a known volume of sterile PBS into the lungs to collect BALF.

-

Determine the total number of cells in the BALF using a hemocytometer.

-

Prepare cytospin slides of the BALF cells.

-

Stain the slides and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.

-

Treatment with 100 mg/kg of FP-025 has been shown to significantly reduce the numbers of total BAL cells, including eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes.[1][3]

Lung Histology

Histological analysis of lung tissue is performed to assess airway inflammation, mucus production, and fibrosis.

Materials:

-

Formalin or other fixative

-

Paraffin embedding station

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain (for mucus)

-

Alpha-smooth muscle actin (α-SMA) stain (for fibrosis)

-

Microscope

Procedure:

-

Perfuse the lungs with saline and then fix them in formalin.

-

Embed the fixed lungs in paraffin and section them.

-

Stain the lung sections with H&E to assess cellular infiltrates, PAS to visualize mucus production, and α-SMA to evaluate fibrosis.

-

Score the stained sections for the degree of inflammation, mucus production, and fibrosis.

-

FP-025 at a dose of 100 mg/kg has been observed to reduce peri-bronchial and peri-arterial cellular infiltrates, mucus production, and fibrosis in the lungs of HDM-sensitized mice.[1][2]

Data Presentation

The following tables summarize the quantitative data from a representative study using FP-025 in an HDM asthma mouse model.

Table 1: Effect of FP-025 on Airway Hyperresponsiveness (AHR)

| Treatment Group | AHR (Penh) at max Methacholine dose |